molecular formula C17H20N4OS2 B1240901 N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide

N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide

Cat. No. B1240901
M. Wt: 360.5 g/mol
InChI Key: ACSNUPGSJBXXDR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(1-piperidinyl)-4-thiophen-2-yl-5-thiazolyl]methylideneamino]cyclopropanecarboxamide is a member of thiazoles.

Scientific Research Applications

Synthesis and Anti-arrhythmic Activity

Research by Abdel‐Aziz et al. (2009) indicates that derivatives of 1,3-thiazole, including those similar to the compound , have been synthesized and shown to possess significant anti-arrhythmic activity. This suggests potential applications in the treatment of heart rhythm disorders (Abdel‐Aziz et al., 2009).

Potential in Anticancer and Antimicrobial Activities

The study by Anuse et al. (2019) on 2-aminobenzothiazoles derivatives, which include structures similar to our compound of interest, demonstrated these compounds' potential as antimicrobial agents. This suggests that such derivatives could be effective in combating microbial infections (Anuse et al., 2019).

Antifungal Applications

Nam et al. (2011) synthesized derivatives related to our compound and evaluated their antifungal activities, particularly against Phytophthora capsici. This suggests potential applications in agriculture for controlling fungal diseases (Nam et al., 2011).

Impact on Pharmacokinetics

Research by Teffera et al. (2013) on similar compounds explored the impact of enzymatic hydrolysis on their pharmacokinetics. This research is crucial for understanding the metabolism and bioavailability of such compounds, which is essential for their potential therapeutic applications (Teffera et al., 2013).

GyrB Inhibition in Mycobacterium tuberculosis

Jeankumar et al. (2013) conducted a study on thiazole-piperidine hybrid analogues, focusing on their ability to inhibit Mycobacterium tuberculosis GyrB, indicating potential use in tuberculosis treatment (Jeankumar et al., 2013).

properties

Molecular Formula

C17H20N4OS2

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide

InChI

InChI=1S/C17H20N4OS2/c22-16(12-6-7-12)20-18-11-14-15(13-5-4-10-23-13)19-17(24-14)21-8-2-1-3-9-21/h4-5,10-12H,1-3,6-9H2,(H,20,22)/b18-11+

InChI Key

ACSNUPGSJBXXDR-WOJGMQOQSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=C(S2)/C=N/NC(=O)C3CC3)C4=CC=CS4

SMILES

C1CCN(CC1)C2=NC(=C(S2)C=NNC(=O)C3CC3)C4=CC=CS4

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C=NNC(=O)C3CC3)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide
Reactant of Route 2
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide
Reactant of Route 5
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide
Reactant of Route 6
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide

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